5'-Iodoacetamido-5'-deoxythymidine

Beschreibung

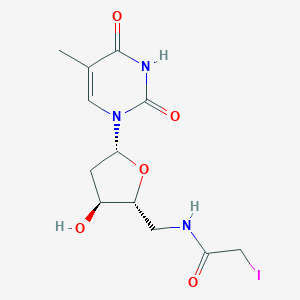

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN3O5/c1-6-5-16(12(20)15-11(6)19)10-2-7(17)8(21-10)4-14-9(18)3-13/h5,7-8,10,17H,2-4H2,1H3,(H,14,18)(H,15,19,20)/t7-,8+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGXFMGORNLEMS-QXFUBDJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(=O)CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143842 | |

| Record name | 5'-Iodoacetamido-5'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101314-73-2 | |

| Record name | 5'-Iodoacetamido-5'-deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101314732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Iodoacetamido-5'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Biological Interactions

Enzyme Inhibition Kinetics and Molecular Mechanisms

5'-Iodoacetamido-5'-deoxythymidine belongs to a class of compounds known as haloacetamido-deoxythymidines, which have been synthesized and studied for their interaction with thymidylate synthase (TSase). nih.gov TSase is a crucial enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis. patsnap.comnih.gov The inhibition of this enzyme leads to a depletion of dTMP, which in turn halts DNA replication and can trigger cell death, making it a prime target for anticancer therapies. patsnap.comwikipedia.org The iodoacetamido group in this compound is a reactive moiety that plays a central role in its mechanism of action.

Interaction Profile with Thymidylate Synthase

The interaction of this compound with thymidylate synthase is a multi-step process that begins with reversible binding and culminates in irreversible inactivation of the enzyme.

Research on the closely related compound, 5'-Bromoacetamido-5'-deoxythymidine (BAT), reveals that these inhibitors initially act as competitive inhibitors of thymidylate synthase. nih.gov This means they compete with the natural substrate, 2'-deoxyuridine-5'-monophosphate (dUMP), for binding to the enzyme's active site. nih.govresearchgate.net The structural similarity between the inhibitor and the natural substrate facilitates this competition. The presence of the substrate dUMP necessitates a higher concentration of the inhibitor to achieve the same level of enzyme inhibition. For instance, the concentration of haloacetamido-deoxythymidine inhibitors required for 50% inhibition was found to be 4 to 8 times higher when the substrate was present during preincubation. nih.gov A Lineweaver-Burk plot analysis for BAT confirmed its behavior as a competitive inhibitor, with a determined inhibition constant (Ki) of 5.4 µM, while the Michaelis constant (Km) for the enzyme was 9.2 µM. nih.gov

Following the initial competitive binding, the haloacetamido group of the inhibitor engages in a chemical reaction with a nucleophilic residue within the active site of thymidylate synthase. This leads to the formation of a stable, covalent bond, resulting in an irreversible enzyme-inhibitor complex. nih.gov This irreversible binding permanently inactivates the enzyme. The stability of this complex has been demonstrated by the fact that the inactivation of thymidylate synthase by BAT could not be reversed even after prolonged dialysis, and the complex did not dissociate during gel filtration chromatography. nih.gov

The irreversible inactivation of thymidylate synthase by these inhibitors follows time-dependent, first-order kinetics. nih.gov This indicates that the rate of inactivation is directly proportional to the concentration of the enzyme-inhibitor complex. For BAT, the rate constant for inactivation was determined to be 0.4 min⁻¹, and the steady-state constant of inactivation (Ki) was estimated at 6.6 µM. nih.gov This kinetic profile is characteristic of affinity labels, where an initial reversible binding is followed by an irreversible covalent modification.

Comparative Analysis of Haloacetamido-Deoxythymidine Inhibitors

Studies comparing different 5'-haloacetamido-5'-deoxythymidine derivatives have provided insights into their structure-activity relationships. The inhibitory potency of these compounds against thymidylate synthase was found to follow the order: 5'-Bromoacetamido-5'-deoxythymidine (BAT) > this compound (IAT) > 5'-Chloroacetamido-5'-deoxythymidine (CAT). nih.gov This trend in inhibitory action was also consistent with their cytotoxic effects in L1210 cells. nih.gov The differences in potency are likely related to the reactivity of the carbon-halogen bond, which influences the rate of the alkylation reaction with the enzyme's active site.

| Inhibitor | Relative Inhibitory Effect |

| 5'-Bromoacetamido-5'-deoxythymidine (BAT) | Highest |

| This compound (IAT) | Intermediate |

| 5'-Chloroacetamido-5'-deoxythymidine (CAT) | Lowest |

Table 1: Comparative inhibitory effects of haloacetamido-deoxythymidine derivatives on thymidylate synthase. nih.gov

Modulation of Nucleotide Metabolism and DNA Synthesis

The introduction of this compound into biological systems initiates a cascade of interactions that primarily disrupt the normal flow of nucleotide metabolism and, consequently, the synthesis of DNA.

Influence on Thymidine (B127349) Kinase Activity and Downstream Pathways

Thymidine kinase (TK) is a pivotal enzyme in the nucleotide salvage pathway, catalyzing the phosphorylation of thymidine to thymidine monophosphate (dTMP). nih.govdivitum.com The activity of this enzyme is a critical rate-limiting step for the activation of various thymidine analogs. Research on compounds structurally similar to this compound, such as 5'-amino-5'-deoxythymidine (B1215968) (5'-AdThd), has demonstrated that modifications at the 5' position can modulate TK activity. For instance, at low concentrations, 5'-AdThd has been shown to increase thymidine kinase activity, thereby enhancing the phosphorylation of other nucleoside analogs like 5-iododeoxyuridine (IdUrd). nih.gov This enhancement leads to increased pools of the analog's triphosphate form and greater incorporation into DNA. nih.gov While direct studies on this compound's effect on TK are limited, the principle that 5'-substituted analogs can influence this key enzyme suggests a potential mechanism for altering downstream nucleotide pools.

Impact on Deoxyuridine Monophosphate (dUMP) Biosynthesis

The primary route for the de novo synthesis of dTMP involves the methylation of deoxyuridine monophosphate (dUMP), a reaction catalyzed by the enzyme thymidylate synthase (TS). ontosight.airesearchgate.net This step is the sole intracellular source for newly synthesized dTMP, making TS a critical target for inhibiting DNA synthesis. researchgate.net

Studies have identified this compound (IAT) as a potent inhibitor of thymidylate synthase. nih.gov Research on TS purified from L1210 cells demonstrated that the inhibitory effects of 5'-haloacetamido-5'-deoxythymidines are significant, with IAT being more potent than its chloro-substituted counterpart. nih.gov The inhibition of TS by IAT directly disrupts the conversion of dUMP to dTMP, thereby depleting the necessary precursor for DNA synthesis. ontosight.ainih.gov The inhibitory concentration of these compounds was found to be dependent on the presence of the dUMP substrate, indicating a competitive interaction at the enzyme's active site. nih.gov

| Compound | Inhibition of Thymidylate Synthase (TS) |

| 5'-Bromoacetamido-5'-deoxythymidine (BAT) | I50 = 1.2 x 10⁻⁶ M (in absence of dUMP) I50 = 1 x 10⁻⁵ M (in presence of dUMP) |

| This compound (IAT) | Less potent than BAT, more potent than CAT |

| 5'-Chloroacetamido-5'-deoxythymidine (CAT) | Least potent of the three halo-analogs |

Data sourced from studies on purified L1210 cell thymidylate synthase. The I50 value represents the concentration required for 50% inhibition of the enzyme. The presence of the substrate dUMP during preincubation required a 4-8-fold higher concentration of the inhibitor for the same effect. nih.gov

Investigation of DNA Incorporation Dynamics in Cellular Systems

The ultimate fate of many nucleoside analogs is their incorporation into the DNA strand, which can lead to chain termination or altered DNA stability. Research into related 5'-modified analogs, such as 5'-amino-5'-deoxythymidine 5'-triphosphate, has shown that they can be incorporated into polynucleotides by enzymes like E. coli DNA polymerase I. nih.gov This incorporation, however, results in a phosphoramidate (B1195095) bond, which is notably more susceptible to acid hydrolysis than the standard phosphodiester bond. nih.gov The synthesis reaction with the amino analog was observed to be slower than with the natural substrate, dTTP, indicating a lower Vmax and higher Km for the analog. nih.gov

Furthermore, studies involving the co-administration of 5'-amino-5'-deoxythymidine (5'-AdThd) and 5-iododeoxyuridine (IdUrd) in human colon cancer xenografts revealed that 5'-AdThd could significantly increase the incorporation of IdUrd into the DNA of HT-29 xenografts. nih.gov This suggests that one modified nucleoside can influence the DNA incorporation dynamics of another, potentially by modulating metabolic pathways that activate the second analog. nih.gov

Cellular and Molecular Responses to Modified Nucleoside Analogs

The introduction of modified nucleosides like this compound elicits a range of cellular and molecular responses, primarily centered around the disruption of nucleic acid production and broader metabolic shifts.

Studies on Nucleic Acid Synthesis Inhibition

This compound (IAT) and its halo-substituted counterparts function as effective inhibitors of nucleic acid synthesis. nih.gov Their primary mechanism of action is the targeted inhibition of thymidylate synthase (TS). nih.gov By blocking this enzyme, IAT prevents the formation of dTMP from dUMP, thereby starving the cell of a critical building block required for DNA replication. ontosight.ainih.gov

Investigations into the nature of this inhibition by the related compound 5'-Bromoacetamido-5'-deoxythymidine (BAT) revealed it to be a competitive inhibitor with respect to the dUMP substrate. nih.gov The interaction leads to a time-dependent, irreversible inactivation of the enzyme. nih.gov The formation of a tight, non-dissociable complex between the inhibitor and the enzyme was confirmed by the inability to reverse the inactivation through dialysis or separate the complex via gel filtration. nih.gov This irreversible inhibition effectively shuts down a key step in DNA synthesis.

| Parameter | Value (for BAT) | Description |

| Km (for dUMP) | 9.2 µM | Michaelis constant for the substrate dUMP. |

| Ki (competitive) | 5.4 µM | Inhibition constant for the competitive inhibition by BAT. |

| Rate of Inactivation | 0.4 min⁻¹ | First-order rate constant for the irreversible loss of enzyme activity. |

| Ki (inactivation) | 6.6 µM | Steady-state constant of inactivation. |

Kinetic parameters determined from studies of 5'-Bromoacetamido-5'-deoxythymidine (BAT) with purified thymidylate synthase. nih.gov

Examination of Cellular Metabolism Alterations Induced by Analogs

The impact of nucleoside analogs often extends beyond the direct inhibition of a single enzyme, causing broader alterations in cellular metabolism. The inhibition of thymidylate synthase by this compound directly alters the balance of the dNTP pool, a critical aspect of cellular homeostasis. nih.govmdpi.com Such perturbations can trigger wider cellular stress and DNA damage responses. mdpi.com

Furthermore, studies with the related compound 5'-amino-5'-deoxythymidine (5'-AdThd) when co-administered with IdUrd showed a significant interaction that resulted in higher plasma levels of both compounds and their metabolites. nih.gov This finding suggests that the analogs may cause nonlinear, saturating effects on metabolic enzymes such as dihydrouracil (B119008) dehydrogenase, which is involved in the catabolism of pyrimidines. nih.gov This indicates that the metabolic alterations induced by these analogs are not confined to nucleotide synthesis pathways but can also affect their degradation and clearance, leading to systemic metabolic changes.

Analysis of Analog Reactivity with Intracellular Thiols

The reactivity of this compound and its analogs with intracellular thiols is a critical factor in their application as molecular probes. The primary intracellular targets for these electrophilic compounds are the thiol groups of cysteine residues within proteins. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic thiolate anion (S⁻) of a cysteine residue attacks the electron-deficient carbon atom adjacent to the iodine on the iodoacetamide (B48618) moiety. nih.govsfrbm.org This results in the displacement of iodine as a leaving group and the formation of a stable, irreversible thioether bond between the protein and the probe. nih.govsfrbm.org The rate and specificity of this reaction can be significantly influenced by the structure of the iodoacetamide analog.

Research into the reactivity of various thiol-reactive electrophiles provides a framework for understanding how structural modifications affect their interaction with intracellular thiols. Key analogs and competing reagents used in these comparative studies include standard iodoacetamide (IAM), N-ethylmaleimide (NEM), and various substituted or labeled iodoacetamide derivatives.

Comparative Reactivity with Other Electrophiles

A common method to evaluate the reactivity of a thiol probe is to compare its performance against other well-characterized alkylating agents, such as N-ethylmaleimide (NEM). While iodoacetamides react via an SN2 mechanism, NEM alkylates thiols through a Michael-type addition reaction. nih.gov Studies consistently show that the reaction of NEM with thiols is generally faster and less dependent on pH than the reaction of iodoacetamide and its derivatives. nih.govsfrbm.org However, this higher reactivity can come at the cost of specificity, as NEM has been shown to react with other nucleophilic amino acid side chains, such as those of lysine (B10760008) and histidine, particularly at alkaline pH. nih.govsfrbm.org The choice between an iodoacetamide-based probe and a maleimide-based probe often involves a trade-off between reaction speed and target specificity. For instance, when the goal is to label only the most reactive and accessible cysteines, which may have unique functional significance, a less reactive iodoacetamide probe might be more suitable than a highly reactive maleimide. nih.gov

Influence of the Acetamide Substitution

Modifications to the amide portion of the iodoacetamide structure can substantially alter its reactivity. A study directly comparing iodoacetamide with a synthesized analog, N-phenyl iodoacetamide (also known as iodoacetanilide), provided quantitative insights into this effect. nih.gov The addition of a phenyl group to the amido nitrogen was found to increase the reagent's reactivity towards thiol groups. nih.gov When reacted with free cysteine at pH 7, iodoacetanilide demonstrated a second-order rate constant approximately three times higher than that of iodoacetamide. nih.gov This enhanced reactivity was also observed in reactions with the protein thioredoxin, where iodoacetanilide reacted about seven times faster than iodoacetamide, indicating that the modification does not create steric hindrance that would prevent access to protein thiols. nih.gov

Table 1: Comparison of the second-order rate constants for the reaction of iodoacetamide and its N-phenyl analog with free cysteine at pH 7. The data demonstrates the enhanced reactivity of the N-phenyl derivative. Data sourced from reference nih.gov.

Impact of Reporter and Affinity Tags

Table 2: Qualitative summary and comparison of the reactivity profiles of different classes of thiol-reactive probes based on research findings.

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the purification and analysis of 5'-Iodoacetamido-5'-deoxythymidine, separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice for nucleoside analogs. While specific HPLC methods for this compound are not extensively detailed in published literature, methods for similar compounds, such as 5-Iodo-2'-deoxyuridine and other modified nucleosides, provide a strong basis for method development. sigmaaldrich.comnih.gov

Typically, a C18 column is used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of the target compound from closely related impurities. UV detection is standard for nucleosides due to their inherent chromophores, with the detection wavelength usually set around the absorbance maximum of the thymidine (B127349) ring (approximately 267 nm). massbank.eu The purity of compounds like 5-Iodo-2'-deoxyuridine is routinely confirmed to be ≥99% by HPLC, demonstrating the technique's efficacy. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Nucleoside Analogs

| Parameter | Setting for 5-methyldeoxycytidine Analysis | Setting for Thymidine and Deoxyuridine Analysis massbank.eu |

| Column | Information not available in the provided abstract nih.gov | Synergi 4µm Hydro-RP, 150x4.6 mm |

| Mobile Phase | Information not available in the provided abstract nih.gov | 20mM Potassium Dihydrogen Phosphate (B84403) (pH 4.5) and Acetonitrile (95:5, v/v) |

| Flow Rate | Information not available in the provided abstract nih.gov | 0.7 mL/min (isocratic) |

| Detection | Information not available in the provided abstract nih.gov | UV at 267 nm |

| Application | Purity and quantification in cellular DNA nih.gov | Quantification in plasma massbank.eu |

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly higher resolution, improved sensitivity, and faster analysis times. For complex samples containing this compound alongside numerous closely related species, UPLC can provide superior separation. The principles of separation are similar to HPLC, often employing C18 columns and aqueous/organic mobile phases. The enhanced resolution is particularly valuable for distinguishing between isomers and degradation products that might co-elute in a standard HPLC separation.

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid, qualitative monitoring of reaction progress during the synthesis of this compound. It allows chemists to quickly assess the consumption of starting materials (e.g., 5'-amino-5'-deoxythymidine) and the formation of the desired product. A typical TLC system for modified nucleosides involves a silica (B1680970) gel plate as the stationary phase and a mixture of a polar organic solvent (like ethyl acetate (B1210297) or methanol) and a less polar solvent (such as dichloromethane (B109758) or hexane) as the mobile phase. The spots can be visualized under UV light (at 254 nm) due to the UV-active thymine (B56734) ring. Staining with reagents like potassium permanganate (B83412) can also be used to visualize compounds that are not UV-active. By comparing the retention factor (Rf) values of the spots to those of the starting material and the expected product, the progress of the reaction can be effectively tracked.

Spectrometric Characterization Methods

Spectrometric methods are indispensable for the structural elucidation and definitive identification of this compound.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of this compound, confirming its successful synthesis. When coupled with a chromatographic technique like HPLC or UPLC (LC-MS), it becomes a highly specific and sensitive method for both identification and quantification.

In LC-MS analysis, the compound is first separated by the LC system and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for nucleoside analogs as it is a soft ionization method that typically keeps the molecule intact, showing a prominent peak for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. For this compound (C₁₂H₁₆IN₃O₅), the theoretical monoisotopic mass is 425.0138 g/mol . The detection of an ion corresponding to this mass would be strong evidence for the presence of the compound.

Tandem mass spectrometry (MS/MS) can further be used to confirm the structure by fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides structural information, for instance, showing the loss of the deoxyribose sugar or parts of the iodoacetamido group.

Table 2: Predicted and Observed Mass Spectrometric Data for Related Compounds

| Compound | Ionization Mode | Predicted m/z [M-H]⁻ | Observed m/z [M-H]⁻ | Reference |

| 5'-Deoxythymidine | ESI-Negative | 225.0881 | 225.0881235 | massbank.eu |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, an HRMS measurement of the molecular ion that closely matches the calculated exact mass (425.0138 for C₁₂H₁₆IN₃O₅) provides unambiguous confirmation of its elemental formula. This level of accuracy is critical to distinguish the target compound from other potential byproducts or contaminants that may have the same nominal mass but a different elemental composition. This technique is particularly crucial for final structure confirmation in chemical synthesis and for identifying unknown metabolites in biological studies.

Mass Spectrometry (MS) for Molecular Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable tool for the analysis of this compound, particularly within intricate biological matrices. rsc.org This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection afforded by tandem mass spectrometry. rsc.org

In a typical LC-MS/MS workflow, a sample containing the target compound is first subjected to enzymatic digestion to break down larger biomolecules, such as DNA, into their constituent nucleosides. uu.nl The resulting mixture is then separated using a chromatography column. For nucleoside analysis, a silica-based column is often employed. uu.nl The separated components then enter the mass spectrometer.

The mass spectrometer operates by ionizing the molecules and then separating them based on their mass-to-charge ratio (m/z). For enhanced specificity, tandem mass spectrometry (MS/MS) is utilized. In this process, a specific parent ion corresponding to this compound is selected and fragmented, and the resulting daughter ions are detected. This fragmentation pattern provides a unique "fingerprint" for the molecule, enabling its unambiguous identification and quantification even in the presence of other structurally similar compounds. escholarship.org This method is particularly useful for studying the interaction of this compound with peptides and proteins, as it can identify the specific sites of alkylation. nih.gov Undesirable by-products from the reaction of iodoacetamide (B48618) with other functional groups can also be identified and characterized using LC-MS/MS. nih.gov

A key advantage of LC-MS/MS is its high sensitivity, allowing for the detection and quantification of very low levels of the compound. uu.nlnih.gov This is crucial for studies investigating the biochemical activity of enzymes that may interact with this modified nucleoside. nih.gov

Table 1: Key Parameters in LC-MS/MS Analysis of Modified Nucleosides

| Parameter | Description | Typical Conditions |

| Chromatography Column | Stationary phase used for separation. | Silica-based, Reversed-phase C18 uu.nlnih.gov |

| Mobile Phase | Solvent system used to elute the sample through the column. | A gradient of aqueous and organic solvents, often containing a buffer like ammonium (B1175870) acetate. nih.gov |

| Ionization Source | Method used to generate ions from the sample molecules. | Electrospray ionization (ESI) is commonly used for nucleosides. thno.org |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole, Time-of-Flight (TOF), or ion trap analyzers are frequently used. thno.orgresearchgate.net |

| Detection Mode | Specifies which ions are monitored. | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. escholarship.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. uobasrah.edu.iqmdpi.com

¹H NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) arises from the magnetic interactions with neighboring protons, providing information about adjacent atoms. For this compound, specific proton signals corresponding to the thymine base, the deoxyribose sugar ring, and the iodoacetamide moiety can be assigned. chemicalbook.com

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete carbon framework to be established. mdpi.comspectrabase.com

Table 2: Representative NMR Data for Thymidine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 8.0 | Singlet | H6 of Thymine |

| ¹H | 6.0 - 6.5 | Triplet | H1' of Deoxyribose |

| ¹H | 3.5 - 4.5 | Multiplets | H3', H4', H5' of Deoxyribose |

| ¹H | 2.0 - 2.5 | Multiplets | H2' of Deoxyribose |

| ¹H | ~3.8 | Singlet | CH₂ of Iodoacetamide |

| ¹³C | 160 - 170 | Singlet | Carbonyl of Acetamide |

| ¹³C | 150 - 165 | Singlet | Carbonyls of Thymine |

| ¹³C | 135 - 145 | Singlet | C6 of Thymine |

| ¹³C | 110 - 115 | Singlet | C5 of Thymine |

| ¹³C | 80 - 90 | Singlet | C1' and C4' of Deoxyribose |

| ¹³C | 60 - 70 | Singlet | C3' of Deoxyribose |

| ¹³C | ~40 | Singlet | C2' of Deoxyribose |

| ¹³C | ~0 | Singlet | CH₂ of Iodoacetamide |

Note: The exact chemical shifts for this compound would require experimental determination but are expected to be in these general regions based on the structure of thymidine and the iodoacetamide group.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. An FTIR spectrometer measures the absorption of infrared radiation at these characteristic frequencies, resulting in a unique spectral fingerprint of the molecule. nist.gov

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. These include:

N-H stretching vibrations from the amide group and the thymine ring.

C=O stretching vibrations from the amide carbonyl and the two carbonyl groups in the thymine ring.

C-N stretching vibrations within the amide linkage and the heterocyclic ring.

O-H stretching vibrations from the hydroxyl group on the deoxyribose sugar.

C-H stretching and bending vibrations from the methyl group on the thymine ring and the C-H bonds in the deoxyribose sugar.

C-I stretching vibration from the iodo group, which typically appears at lower frequencies. spectrabase.com

By comparing the obtained spectrum with reference spectra of similar compounds, the presence of these key functional groups can be confirmed, providing valuable structural information and confirming the identity of the synthesized compound. nist.gov

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 |

| Hydroxyl O-H | Stretch | 3200 - 3600 (broad) |

| Alkyl C-H | Stretch | 2850 - 3000 |

| Amide C=O | Stretch | 1630 - 1680 |

| Thymine C=O | Stretch | 1680 - 1740 |

| Amine N-H | Bend | 1550 - 1650 |

| C-N | Stretch | 1000 - 1350 |

| C-I | Stretch | 500 - 600 |

UV-Vis Spectroscopy for Concentration and Purity Assessment

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and purity assessment of nucleic acids and their analogs, including this compound. nih.gov This method is based on the principle that molecules with chromophores, such as the pyrimidine (B1678525) ring in thymidine, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. libretexts.org By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), typically around 260-270 nm for thymidine derivatives, its concentration can be accurately determined using a known molar extinction coefficient (ε). nih.govlibretexts.org

UV-Vis spectroscopy is also a valuable tool for assessing the purity of a sample. The presence of impurities that absorb in the UV-Vis range can lead to a distorted spectrum or a shift in the λmax. The ratio of absorbance at different wavelengths, such as the A260/A280 ratio, is commonly used to assess the purity of nucleic acid samples, with a ratio of approximately 1.8 indicating pure DNA. While this specific ratio is for DNA, a consistent absorbance spectrum with a sharp peak at the expected λmax is a good indicator of the purity of the modified nucleoside.

Table 4: Application of UV-Vis Spectroscopy

| Parameter | Description | Significance |

| λmax | Wavelength of maximum absorbance. | Characteristic of the chromophore; used for quantification. |

| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Essential for calculating concentration using the Beer-Lambert Law. |

| Absorbance (A) | The amount of light absorbed by the sample. | Directly proportional to concentration. |

| A260/A280 Ratio | Ratio of absorbance at 260 nm and 280 nm. | An indicator of nucleic acid purity, with deviations suggesting protein contamination. |

Radiometric and Immunological Detection Assays

The detection and quantification of this compound and its incorporation into larger biomolecules can be achieved through highly sensitive radiometric and immunological assays. These methods are particularly useful for studying cellular processes such as DNA synthesis and modification.

Scintillation Counting and Autoradiography for Radiolabeled Analogs

When this compound is synthesized using a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), its presence and quantity can be determined using radiometric techniques.

Scintillation counting is a quantitative method that measures the amount of radioactivity in a sample. nih.gov If a radiolabeled analog of this compound is incorporated into DNA, the DNA can be isolated, and its radioactivity measured using a liquid scintillation counter. This provides a direct measure of the extent of incorporation. nih.gov

Autoradiography is a technique that allows for the visualization of the distribution of a radiolabeled substance within a biological sample, such as a cell or tissue section. nih.gov After incubation with a radiolabeled analog of this compound, the sample is placed in contact with a photographic emulsion or a phosphorimaging screen. The radioactive emissions from the incorporated compound expose the film or screen, creating an image that reveals the location of the modified nucleoside. This method is particularly valuable for studying the cellular and subcellular localization of DNA synthesis and repair. nih.gov

Enzyme-Linked Immunosorbent Assays (ELISA) for Modified Nucleosides

Enzyme-Linked Immunosorbent Assays (ELISA) are highly specific and sensitive immunological assays that can be developed to detect and quantify modified nucleosides like this compound within a biological sample. zymoresearch.com The development of an ELISA for this specific compound would require the generation of a monoclonal or polyclonal antibody that specifically recognizes the this compound moiety.

The general principle of a competitive ELISA for this purpose would involve:

Coating a microplate with a known amount of a conjugate of this compound.

Incubating the plate with a mixture of the sample containing the unknown amount of the modified nucleoside and a limited amount of the specific primary antibody. The free and conjugated nucleoside will compete for binding to the antibody.

Adding a secondary antibody that is conjugated to an enzyme and recognizes the primary antibody.

Adding a substrate that is converted by the enzyme into a colored or fluorescent product.

Measuring the resulting signal, which is inversely proportional to the amount of this compound in the original sample.

ELISAs offer the advantages of high throughput and the ability to analyze a large number of samples simultaneously, making them suitable for screening studies. activemotif.comzymoresearch.com Modified ELISA techniques, such as those using biotinylated DNA for capture, can enhance the specificity and reliability of the assay. nih.gov

Table 5: Comparison of Detection Assays

| Assay | Principle | Application | Advantages |

| Scintillation Counting | Detection of radioactive decay. nih.gov | Quantification of radiolabeled compound incorporation. nih.gov | High sensitivity, quantitative. |

| Autoradiography | Visualization of radioactivity distribution. nih.gov | Cellular and tissue localization of the compound. nih.gov | Provides spatial information. |

| ELISA | Antigen-antibody recognition. zymoresearch.com | Specific detection and quantification of the modified nucleoside. activemotif.comzymoresearch.com | High specificity, high throughput. |

Fluorescence-Based Detection Methods (e.g., FRET, Molecular Beacons)

The unique chemical properties of this compound make it a valuable tool in sophisticated fluorescence-based detection methods. ontosight.ai Its utility stems from the iodoacetamido group at the 5' position of the deoxyribose sugar. ontosight.ai This functional group is highly reactive toward sulfhydryl (thiol) groups, enabling the covalent attachment of the thymidine analog to cysteine residues in proteins or to thiol-modified oligonucleotides. molecular-beacons.orgnih.gov This site-specific labeling is fundamental to its application in techniques like Fluorescence Resonance Energy Transfer (FRET) and molecular beacons.

FRET Applications: FRET is a powerful technique for measuring nanometer-scale distances and detecting molecular interactions, often described as a "spectroscopic ruler". news-medical.net The process involves a non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is acutely sensitive to the distance between the donor and acceptor. youtube.com

This compound can be used to introduce a fluorescent dye (a donor or an acceptor) to a specific location within a biological system. For instance, by reacting with a thiol group on a DNA-binding protein or a specifically modified DNA strand, it positions a fluorophore with high precision. This allows researchers to study:

Protein-DNA Interactions: By labeling a protein with one fluorophore and a DNA strand with another, changes in FRET efficiency can signal binding events.

Conformational Changes: Intramolecular FRET can be used to monitor changes in the structure of a protein or nucleic acid upon interaction with other molecules. mdpi.com

Enzyme Activity: Assays can be designed where an enzymatic cleavage event separates a FRET pair, leading to a measurable change in fluorescence.

Molecular Beacons: Molecular beacons are specially designed oligonucleotide probes that become fluorescent only when they bind to a specific target nucleic acid sequence. genelink.com In their unbound state, they exist in a hairpin-shaped conformation where a fluorophore at one end is held in close proximity to a quencher molecule at the other, preventing fluorescence. idtdna.com When the probe's loop sequence hybridizes to its target, the hairpin structure opens, separating the fluorophore from the quencher and generating a fluorescent signal. genelink.comnih.gov

The iodoacetamide group is instrumental in the synthesis of molecular beacons. molecular-beacons.org It provides a reactive site for attaching a fluorophore to the 5' end of an oligonucleotide that has been modified to contain a sulfhydryl group. molecular-beacons.org This precise placement is critical for the proper function of the beacon, ensuring efficient quenching in the closed state and a strong signal upon hybridization. molecular-beacons.org

Method Validation and Quantitative Analysis Principles

The quantitative analysis of this compound, particularly in biological matrices, requires that the analytical method be rigorously validated. Validation ensures the reliability, reproducibility, and accuracy of the data generated. nih.goveuropa.eu The objective of bioanalytical method validation is to demonstrate that a specific method is suitable for its intended purpose. europa.eu

Rigorous Validation of Bioanalytical Procedures

A comprehensive validation of a bioanalytical method involves a series of experiments to assess its performance characteristics. According to international guidelines, such as those from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA), a full validation is necessary when establishing a new method for quantifying an analyte. europa.eueuropa.eu

The core components of a rigorous validation procedure include:

Method Development: This initial phase identifies the procedures and conditions for quantifying the analyte, including the choice of analytical technique (e.g., LC-MS/MS), reference standards, quality control (QC) samples, and stability assessments. europa.eu

Documentation: All aspects of the validation process must be thoroughly documented. This includes the purity and identity of reference standards, preparation of calibration standards and QC samples, and detailed records of sample processing, storage conditions, and any deviations from the established protocol. nih.gov

Standard Operating Procedures (SOPs): Once validated, the analytical method should be described in a detailed SOP to ensure its consistent application during routine analysis.

Cross-Validation: If two or more bioanalytical methods are used to generate data within the same study, a cross-validation must be performed to demonstrate that the methods provide comparable results. nih.gov

The table below summarizes the key parameters evaluated during the validation of a quantitative bioanalytical method.

| Parameter | Description |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other expected components in the sample. europa.eu |

| Accuracy | The closeness of the determined value to the nominal or known true value. Assessed using QC samples at different concentrations. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Measured as intra-day and inter-day variability. europa.eu |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. A regression model is fitted to the data. nih.gov |

| Limit of Quantification | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term bench-top, long-term storage). nih.gov |

| Recovery | The extraction efficiency of an analytical method, representing the percentage of the analyte carried through the sample extraction and processing steps. nih.gov |

Assessment of Sensitivity, Selectivity, and Reproducibility

Sensitivity: The sensitivity of a bioanalytical method is typically defined by the Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov According to EMA guidelines, the analyte response at the LLOQ should be at least 5 times the response of a blank sample. For a method to be considered sensitive enough, the LLOQ must be determined using at least five independent samples, and the results should meet specific acceptance criteria for precision and accuracy. europa.eunih.gov

Selectivity: Selectivity ensures that the method can accurately measure the analyte of interest without interference from other components in the biological matrix, such as metabolites, endogenous compounds, or concomitant medications. europa.eu To establish selectivity, at least six individual sources of the blank biological matrix are analyzed to check for interfering peaks at the retention time of the analyte and any internal standard. The response of any interfering component should not be more than 20% of the analyte response at the LLOQ, and not more than 5% for the internal standard. europa.eu

Reproducibility (Precision): Reproducibility is assessed by determining the precision of the method, which is usually expressed as the coefficient of variation (CV). It is evaluated at two levels:

Within-Run Precision (Intra-Assay): Measures the precision within a single analytical run. It is determined by analyzing a minimum of five replicates of QC samples at multiple concentration levels (LLOQ, low, medium, and high).

Between-Run Precision (Inter-Assay): Measures the precision across different analytical runs conducted on at least two different days. This assesses the method's reproducibility over time.

The table below outlines the typical acceptance criteria for precision in a bioanalytical method validation, as recommended by regulatory bodies.

| Quality Control (QC) Level | Within-Run Precision (CV%) | Between-Run Precision (CV%) |

| Low, Medium, High | ≤ 15% | ≤ 15% |

| LLOQ | ≤ 20% | ≤ 20% |

Data based on EMA Guideline on bioanalytical method validation. europa.eu

By adhering to these principles, researchers can ensure that the quantitative data obtained for this compound is reliable and can be confidently used in pharmacokinetic, metabolic, or other biochemical studies.

Future Directions and Emerging Research Avenues

Development of Next-Generation Modified Nucleosides with Tunable Reactivity

The future of therapeutic and research nucleosides hinges on the ability to fine-tune their chemical properties for specific applications. The development of next-generation modified nucleosides is moving towards creating molecules with highly controllable reactivity. This involves strategic modifications to the nucleobase, the sugar moiety, or the phosphate (B84403) group to modulate their interaction with biological targets. bldpharm.combiosynth.com

Researchers are exploring a variety of chemical strategies to achieve this. For instance, the introduction of different functional groups can alter a nucleoside's hydrophobicity, hydrogen bonding capacity, and electrophilicity, thereby influencing its binding affinity and reactivity towards a specific enzyme or nucleic acid sequence. frontiersin.orgnih.gov The use of "click chemistry," a set of powerful and reliable reactions, allows for the efficient synthesis of a diverse library of modified nucleosides with various functionalities. mdpi.comresearchgate.net This approach facilitates the rapid development of novel compounds with tailored properties.

Future research in this area will likely focus on creating "smart" nucleosides that are activated only under specific physiological conditions, such as the unique microenvironment of a tumor. This could involve incorporating environmentally sensitive protecting groups that are cleaved to unmask the reactive moiety of the nucleoside, thereby minimizing off-target effects.

Advanced Applications in Systems Biology and Multi-Omics Research

The advent of systems biology and multi-omics technologies has opened up new avenues for understanding the complex interplay of biological molecules. Modified nucleosides, such as 5'-Iodoacetamido-5'-deoxythymidine, are poised to become invaluable tools in these fields. By virtue of their ability to covalently label their protein targets, these compounds can be used as chemical probes to identify and quantify enzyme activities across the proteome.

Multi-omics studies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of cellular processes and how they are perturbed by disease or therapeutic interventions. nih.govnih.govyoutube.com For example, a modified nucleoside probe could be used to enrich for its target proteins from a complex cell lysate, which can then be identified and quantified using mass spectrometry-based proteomics. This information can be integrated with transcriptomic and metabolomic data to build a more complete picture of the drug's mechanism of action and its downstream effects. acs.org

Future applications may involve the development of multiplexed probe strategies to simultaneously profile multiple enzyme families, providing a dynamic view of cellular signaling pathways. This approach could be particularly powerful in cancer research, where it could be used to identify novel therapeutic targets and biomarkers of drug response. nih.govnih.gov

Computational Modeling and Theoretical Studies of Nucleoside-Biomolecule Interactions

Computational modeling and theoretical studies are becoming increasingly integral to the drug discovery and development process. mdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to predict and analyze the interactions between a small molecule, like a modified nucleoside, and its biological target at an atomic level. researchgate.netnih.gov

For this compound, computational models could be used to simulate its binding to thymidylate synthase, providing insights into the specific amino acid residues involved in the interaction and the mechanism of covalent bond formation. These models can also be used to predict how modifications to the nucleoside structure might affect its binding affinity and reactivity, thereby guiding the design of more potent and selective inhibitors. mdpi.com

Furthermore, quantum mechanical calculations can be employed to study the electronic properties of modified nucleosides and their reaction mechanisms in greater detail. researchgate.net As computational power continues to increase, these theoretical approaches will play an even more significant role in the rational design of next-generation nucleoside-based therapeutics and research tools.

Synergistic Integration with Nanotechnology and Material Science

The convergence of modified nucleoside chemistry with nanotechnology and material science holds immense promise for the development of novel therapeutic and diagnostic platforms. acs.org Nanoparticles can be engineered to encapsulate and deliver modified nucleosides to specific tissues or cell types, thereby enhancing their therapeutic efficacy and reducing systemic toxicity. acs.orgnih.gov

For instance, this compound could be loaded into liposomes or polymeric nanoparticles functionalized with targeting ligands that recognize cancer cells. This would ensure that the drug is preferentially delivered to the tumor site, where it can exert its cytotoxic effects.

In the realm of material science, the reactive properties of modified nucleosides can be harnessed to create novel biomaterials. For example, nucleosides with reactive groups could be used to crosslink polymers, forming hydrogels with potential applications in tissue engineering and drug delivery. Furthermore, modified nucleic acids are being explored for their potential use in molecular electronics and as building blocks for the self-assembly of complex nanostructures. mdpi.com

Exploration of Novel Biological Targets and Pathways for Chemical Intervention

While this compound is a known inhibitor of thymidylate synthase, its reactive iodoacetamido group has the potential to interact with other biological targets. nih.gov The exploration of these off-target interactions could lead to the discovery of novel therapeutic applications for this and other related compounds.

Chemical proteomics approaches, which utilize reactive probes to identify protein targets on a global scale, are well-suited for this purpose. chemscene.com By treating cells or cell extracts with this compound and then using mass spectrometry to identify the covalently modified proteins, researchers can uncover new biological pathways that are modulated by this compound.

This unbiased approach to target discovery could reveal unexpected connections between different cellular processes and may identify novel enzyme targets for which new inhibitors can be designed. researchgate.net The ultimate goal is to expand the therapeutic potential of modified nucleosides beyond their traditional roles as anticancer and antiviral agents and to develop new chemical interventions for a wider range of diseases. biosynth.com

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 5'-Iodoacetamido-5'-deoxythymidine in laboratory settings?

- Methodological Answer : Strict adherence to PPE protocols (protective eyewear, gloves, lab coats) is mandatory due to its reactive iodoacetamido group, which can alkylate proteins and nucleic acids. Work should be conducted in a fume hood to avoid inhalation, and all waste must be treated as hazardous . Cross-contamination risks during synthesis or purification require disposable filter pipette tips and dedicated equipment .

Q. How is this compound synthesized, and what analytical methods validate its purity?

- Methodological Answer : Synthesis involves multi-step pathways starting from thymidine derivatives. For example, 5'-azido-5'-deoxythymidine (precursor) is phosphorylated using β-cyanoethyl phosphate and DCC, followed by azide-to-amine reduction (e.g., Pd/C hydrogenation). Purification employs preparative paper chromatography and fractional precipitation. Purity is confirmed via NMR (e.g., H, C, P) and HPLC with UV detection .

Q. What role does this compound play in studying nucleic acid metabolism?

- Methodological Answer : As a thymidine analog, it inhibits enzymes like thymidine kinase by competing with natural substrates (e.g., dTMP/dTTP). Researchers use radiolabeled versions to track incorporation into DNA or RNA, enabling studies on replication errors or repair mechanisms .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives for targeted enzyme inhibition?

- Methodological Answer : Yield optimization requires:

- Protecting group strategies : Use trifluoroacetic acid to form crystalline inner salts (e.g., compound 19) for easier purification .

- Reagent stoichiometry : Excess β-cyanoethyl phosphate (1.5–2 eq.) during phosphorylation improves conversion rates .

- Temperature control : Maintain reactions at -10°C during phosphorylation to minimize side reactions .

Q. What experimental designs address contradictions in reported inhibitory effects of this compound on reverse transcriptases?

- Methodological Answer : Contradictions arise from enzyme source variability (e.g., HIV-1 vs. mammalian DNA polymerases). To resolve this:

- Conduct parallel assays with purified enzymes (e.g., HIV reverse transcriptase vs. human Pol γ) under standardized buffer conditions.

- Use (inhibition constant) measurements and Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .

- Validate specificity via knockout cell lines or siRNA silencing .

Q. How does stereospecificity influence the bioconjugation of this compound to protein targets?

- Methodological Answer : The iodoacetamido group reacts selectively with cysteine thiols. Stereospecific labeling (e.g., 5'- vs. 6'-isomers) impacts probe orientation and functional outcomes. For example, 5'-IATR modifies myosin SH1 residues irreversibly, altering ATPase activity, while 6'-IATR binds actin non-specifically. Use fluorescence anisotropy and ATPase activity assays to confirm site-specific labeling .

Q. What strategies improve reproducibility in studies using this compound as a crosslinking agent?

- Methodological Answer : Reproducibility issues often stem from variable reaction kinetics. Mitigate by:

- Standardizing reaction pH (6.5–7.5) and temperature (25°C).

- Pre-treating proteins with reducing agents (e.g., TCEP) to ensure free thiol availability.

- Quantifying labeling efficiency via MALDI-TOF MS or fluorometric titration .

Q. How can researchers differentiate between this compound's direct and indirect effects in antiviral assays?

- Methodological Answer : Use orthogonal approaches:

- Metabolic profiling : Compare nucleotide pool imbalances (dTTP/dCTP ratios) via LC-MS in treated vs. untreated cells .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., viral polymerases) to map binding sites .

- Rescue experiments : Supplement with excess thymidine to reverse inhibition, confirming mechanism specificity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.